REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10](F)[C:11]=2[O:13][CH:14]([F:16])[F:15])[C:6](=[O:18])[C:5]([C:19]([OH:21])=[O:20])=[CH:4]1)[CH3:2].[N:22]1[CH:27]=[CH:26][CH:25]=[N:24][C:23]=1[N:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1>>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N:31]3[CH2:32][CH2:33][N:28]([C:23]4[N:22]=[CH:27][CH:26]=[CH:25][N:24]=4)[CH2:29][CH2:30]3)[C:11]=2[O:13][CH:14]([F:16])[F:15])[C:6](=[O:18])[C:5]([C:19]([OH:21])=[O:20])=[CH:4]1)[CH3:2]
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Name
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1-ethyl-7-fluoro-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(C)N1C=C(C(C2=CC=C(C(=C12)OC(F)F)F)=O)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(N=CC=C1)N1CCNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The same reaction as in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=C(C(C2=CC=C(C(=C12)OC(F)F)N1CCN(CC1)C1=NC=CC=N1)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |